Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate
Overview
Description
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, as well as a difluoroacetate ester moiety.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like reverse transcriptase and microbial fatty acid synthase .
Mode of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency by lowering the pka of the cyclic carbamate through key hydrogen bonding interactions with the protein .
Biochemical Pathways
Similar compounds have been known to inhibit the growth of fusarium virguliforme isolates and affect the microbial fatty acid synthase pathway .
Pharmacokinetics
Result of Action
Similar compounds have been known to exhibit improved drug potency toward enzyme inhibition .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ethyl difluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and advanced purification methods are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the ester moiety.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the ester or pyridine ring.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate has diverse applications in scientific research:
Comparison with Similar Compounds
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate can be compared with other similar compounds, such as:
3-chloro-2-ethyl-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro substituents but differs in the ester moiety.
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]aminoacetate: Similar structure but with an amino group instead of the difluoroacetate moiety.
Fluopyram: A related compound used as a fungicide, with a similar pyridine core but different substituents.
Properties
IUPAC Name |
ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF5NO2/c1-2-19-8(18)9(12,13)7-6(11)3-5(4-17-7)10(14,15)16/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMONNABSNINPFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.